molecular formula C6H4F3N3O B1591655 2-(Trifluoromethyl)pyrimidine-4-carboxamide CAS No. 914348-10-0

2-(Trifluoromethyl)pyrimidine-4-carboxamide

Cat. No.: B1591655
CAS No.: 914348-10-0
M. Wt: 191.11 g/mol
InChI Key: LBNILUATVOCQRF-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)pyrimidine-4-carboxamide is a chemical compound characterized by the presence of a trifluoromethyl group attached to the pyrimidine ring at the 2-position and a carboxamide group at the 4-position

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with pyrimidine derivatives and trifluoromethylating agents.

  • Trifluoromethylation: One common method involves the reaction of pyrimidine with trifluoromethylating reagents such as trifluoromethyltrimethylsilane (TMS-CF3) in the presence of a fluoride source.

  • Carboxamide Formation: The carboxamide group can be introduced through the reaction of the trifluoromethylated pyrimidine with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, followed by amine coupling.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the synthesis may be carried out in batch reactors, where precise control of temperature, pressure, and reagent concentrations is maintained to ensure high yield and purity.

  • Continuous Flow Process: Alternatively, continuous flow chemistry can be employed to enhance efficiency and scalability. This method allows for better control of reaction parameters and can be easily scaled up for large-scale production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the pyrimidine ring to pyrimidinedione derivatives.

  • Reduction: Reduction reactions can be performed to convert the carboxamide group to an amine.

  • Substitution: Substitution reactions at the pyrimidine ring can introduce various functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as alkyl lithium compounds or Grignard reagents.

Major Products Formed:

  • Oxidation Products: Pyrimidinediones and other oxidized derivatives.

  • Reduction Products: Amines derived from the carboxamide group.

  • Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

2-(Trifluoromethyl)pyrimidine-4-carboxamide has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological macromolecules.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: The compound's unique properties make it useful in the development of advanced materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which 2-(Trifluoromethyl)pyrimidine-4-carboxamide exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The trifluoromethyl group can enhance the compound's binding affinity and metabolic stability, while the carboxamide group can participate in hydrogen bonding interactions.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate specific enzymes involved in disease pathways.

  • Receptors: It can bind to receptors, modulating their activity and leading to desired biological responses.

Comparison with Similar Compounds

2-(Trifluoromethyl)pyrimidine-4-carboxamide is similar to other trifluoromethylated pyrimidines and carboxamides. its unique combination of functional groups and structural features sets it apart. Some similar compounds include:

  • 2-(Trifluoromethyl)pyrimidine-5-carboxamide

  • 3-(Trifluoromethyl)pyrimidine-4-carboxamide

  • 4-(Trifluoromethyl)pyrimidine-2-carboxamide

These compounds differ in the position of the trifluoromethyl and carboxamide groups, which can lead to variations in their chemical reactivity and biological activity.

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Properties

IUPAC Name

2-(trifluoromethyl)pyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N3O/c7-6(8,9)5-11-2-1-3(12-5)4(10)13/h1-2H,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNILUATVOCQRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590277
Record name 2-(Trifluoromethyl)pyrimidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914348-10-0
Record name 2-(Trifluoromethyl)pyrimidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trifluoromethyl)pyrimidine-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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